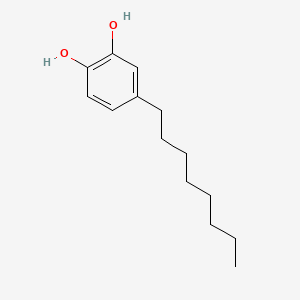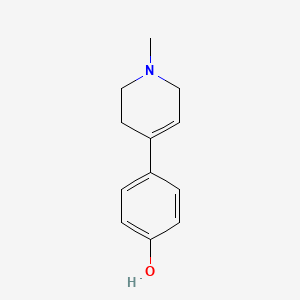
对-(1,2,3,6-四氢-1-甲基-4-吡啶基)苯酚
描述
“Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-” is a chemical compound with the molecular formula C12H15NO . It is also known by its English name "4- (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride" .
Physical And Chemical Properties Analysis
The compound has a melting point of 206-207 °C and a predicted boiling point of 324.6±42.0 °C. The predicted density is 1.104±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 10.25±0.30 .科学研究应用
神经学研究
该化合物已在神经学研究中得到应用,尤其是在创建帕金森病 (PD) 动物模型方面。 它充当MPTP (1-甲基-4-苯基-1,2,3,6-四氢吡啶)的前体,后者被代谢为MPP+,一种通过引起氧化应激和神经元损伤而诱发 PD 症状的神经毒素 .
抗氧化特性
包括该化合物在内的酚类化合物以其抗氧化特性而闻名。它们可以中和自由基,从而防止与氧化应激相关的细胞损伤。 这对于以衰老、癌症和各种慢性疾病为重点的研究至关重要 .
抗菌活性
酚类化合物的抗菌特性使其在研究细菌和病毒感染的新疗法方面具有价值。 它们破坏微生物细胞壁和抑制生长的能力是研究的重点领域 .
抗炎应用
由于其化学结构,如4-(1-甲基-1,2,3,6-四氢吡啶-4-基)苯酚之类的酚类化合物表现出抗炎作用。 这在开发用于关节炎和其他炎症性疾病的新药方面尤其重要 .
癌症研究
该化合物在癌症研究中的潜在作用与其调节参与细胞增殖和凋亡的途径的能力有关。 其对肿瘤细胞的影响是药理学研究的活跃领域 .
环境应用
在环境科学中,研究酚类化合物的吸附特性以用于其从水和土壤中去除污染物的潜力。 该化合物与各种吸附剂的相互作用对于开发更有效率的环境清理方法具有重要意义 .
作用机制
Biochemical Pathways
The compound is metabolized in the brain by monoamine oxidase B to form 1-methyl-4-phenylpyridine . This metabolite is responsible for the compound’s biological activity .
Pharmacokinetics
The compound is lipophilic and can cross the blood-brain barrier . It is metabolized in the brain, which ensures its bioavailability and effectiveness .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of endogenous cannabinoids can compete with the compound for binding to the cannabinoid receptor. Additionally, the compound’s lipophilic nature allows it to easily cross biological membranes, which can influence its distribution and elimination .
实验室实验的优点和局限性
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, is a useful compound for laboratory experiments due to its reactivity and versatility. It can be used in a wide range of organic and inorganic synthesis reactions, and can be used to synthesize a variety of compounds. However, it is important to take safety precautions when working with phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, as it can be toxic if ingested and can cause irritation to the skin, eyes, and respiratory system.
未来方向
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, has a wide range of potential applications in the fields of medicine, materials science, and biotechnology. It can be used in the synthesis of pharmaceuticals and other products, as well as in the synthesis of materials for use in medical and industrial applications. Additionally, it can be used in the synthesis of metal complexes and catalysts, as well as in the synthesis of polymers and other materials. Additionally, it can be used in the synthesis of enzymes and other biochemicals. Finally, it can be used in the synthesis of nanomaterials and other advanced materials.
生化分析
Biochemical Properties
The biochemical properties of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- are largely determined by its phenolic structure. Phenols are slightly acidic in water and can react with aqueous sodium hydroxide (NaOH) to form salts . The compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can involve various enzymes, proteins, and other biomolecules, leading to changes in their function and interactions .
Cellular Effects
The cellular effects of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- are not fully understood. It is known that phenolic compounds can have a variety of effects on cells. For example, some phenolic compounds have been found to cause irritation and burning of skin, eyes, mouth, and throat; abdominal pain and vomiting; heart damage; anemia; liver and kidney damage; facial paralysis; coma; and death .
Molecular Mechanism
The molecular mechanism of action of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is complex and involves a variety of biochemical reactions. It can undergo nucleophilic aromatic substitution reactions, where one of the substituents in the aromatic ring is replaced by a nucleophile . This can lead to changes in gene expression and enzyme activity, affecting cellular function .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo various reactions over time, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can affect the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound is a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain . This suggests that high doses of the compound could potentially have toxic or adverse effects.
Metabolic Pathways
It is known that the compound can be metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound is lipophilic and can therefore cross the blood–brain barrier . This suggests that it could potentially interact with various transporters or binding proteins, affecting its localization or accumulation.
Subcellular Localization
Given its lipophilic nature and ability to cross the blood–brain barrier, it is likely that it can distribute across various compartments or organelles within the cell .
属性
IUPAC Name |
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-6,14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGCUVKCMPXMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966714 | |
| Record name | 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5233-54-5 | |
| Record name | Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC15146 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ66U8BXY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




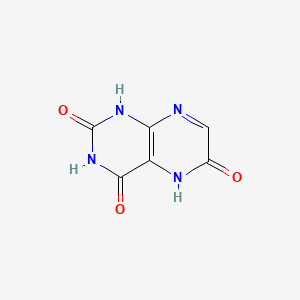
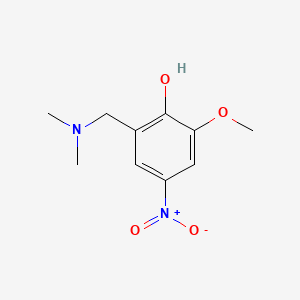
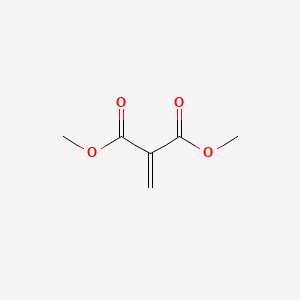
![1,6-Dioxaspiro[4.4]nonane-2,7-dione](/img/structure/B1606111.png)
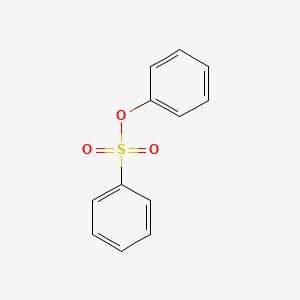
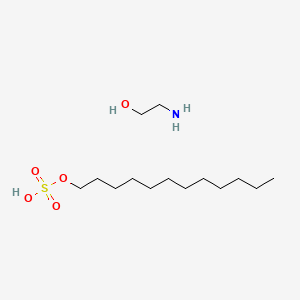
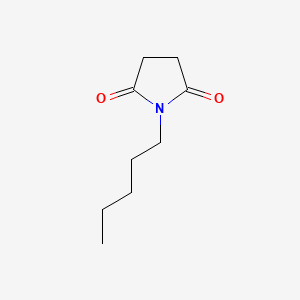
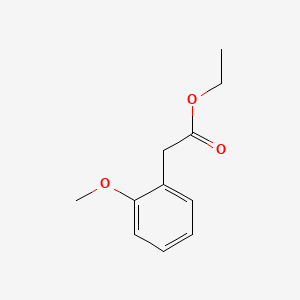
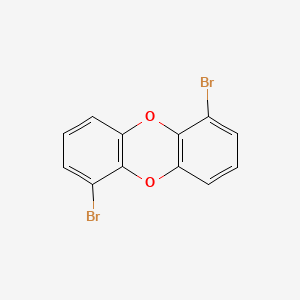
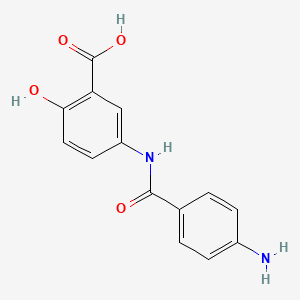
![Benzenamine, N,N-diethyl-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B1606123.png)

